1-(3-Chlorobenzoyl)piperazine hydrochloride
Overview
Description
1-(3-Chlorobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O . It is a metabolite of trazodone and is used in various scientific fields and industries.
Molecular Structure Analysis
The molecular structure of 1-(3-Chlorobenzoyl)piperazine hydrochloride consists of 11 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 261.153 .Scientific Research Applications
Synthesis and Characterization
1-(3-Chlorobenzoyl)piperazine hydrochloride has been a focus of synthesis and characterization studies due to its utility as an intermediate in pharmaceutical chemistry. For instance, it has been synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, demonstrating its versatility in creating structurally complex molecules (Mai, 2005). Similarly, the synthesis and evaluation of related piperazine derivatives have been explored for potential applications in medicine, highlighting the chemical's role in the development of new therapeutic agents (Romagnoli et al., 2008).
Potential Medicinal Applications
Research has also delved into the potential medicinal applications of derivatives of 1-(3-Chlorobenzoyl)piperazine hydrochloride. For example, new derivatives have been synthesized and tested for their dual antihypertensive properties, suggesting the compound's significance in developing treatments for hypertension (Marvanová et al., 2016). Furthermore, studies on the genotoxicity of related compounds provide insights into their safety profiles, which is crucial for the development of new drugs (Kalgutkar et al., 2007).
Structural and Molecular Analysis
In addition to its potential in drug development, 1-(3-Chlorobenzoyl)piperazine hydrochloride and its derivatives have been subjects of structural and molecular analysis. Such studies are vital for understanding the compound's properties and refining its applications in medicinal chemistry. For instance, investigations into the crystal structure of related piperazine hydrochlorides have provided valuable information on their molecular configurations and potential interactions in biological systems (Osa et al., 2002).
Safety and Hazards
properties
IUPAC Name |
(3-chlorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPRJMOPQJCQSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1245569-99-6 | |
Details | Compound: Methanone, (3-chlorophenyl)-1-piperazinyl-, hydrochloride (1:2) | |
Record name | Methanone, (3-chlorophenyl)-1-piperazinyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245569-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
261.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzoyl)piperazine hydrochloride | |
CAS RN |
100940-00-9 | |
Record name | Methanone, (3-chlorophenyl)-1-piperazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100940-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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